molecular formula C9H13BrO2S B1599519 3-Bromo-2-(diethoxymethyl)thiophene CAS No. 34042-95-0

3-Bromo-2-(diethoxymethyl)thiophene

Cat. No. B1599519
CAS RN: 34042-95-0
M. Wt: 265.17 g/mol
InChI Key: QNTDBERHEOAJAA-UHFFFAOYSA-N
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Description

3-Bromo-2-(diethoxymethyl)thiophene, commonly referred to as BDM-T, is an organosulfur compound with a wide range of applications in both scientific research and industry. BDM-T has been studied for its potential as an anti-cancer agent, a fuel additive, and a reagent for organic synthesis. In addition, it has been used in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals.

Scientific Research Applications

  • Tuning Optical Properties in Polythiophenes : Postfunctionalization of poly(3-hexylthiophene) (P3HT) has been used to study electronic and steric effects of various functional groups, including bromo groups, on the optical properties of polythiophenes. This research indicates potential applications in optoelectronics and photonics (Li, Vamvounis, & Holdcroft, 2002).

  • Electrochemical Synthesis for Device Application : Functionalized thiophene derivatives like 3-bromo-4-methoxythiophene have been successfully polymerized, exhibiting unique electrochemical and spectroelectrochemical properties. This research suggests applications in electrochromic devices and organic electronics (Cihaner & Önal, 2007).

  • Synthesis of Benzo[b]Thiophenes : Research has demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, potentially useful in organic synthesis and materials science (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).

  • Study of Sulfides in Thiophene Series : Research on sulfides in the thiophene series, including bromo-substituted variants, has implications for chemical synthesis and the development of new organic compounds (Gol'dfarb, Kalik, & Zav’yalova, 1983).

  • Autopolymerization Analysis : Studies on the autopolymerization of bromo-alkoxythiophene derivatives like 2-bromo-3-methoxythiophene provide insights into polymerization mechanisms and the design of new polymer materials (Nishimura et al., 2020).

  • Synthesis of Oligothiophenes : Research on the regioselective synthesis of thiophene oligomers has implications for the development of organic dye molecules for photovoltaic cells (Tanaka et al., 2011).

  • Photostabilizers for Poly(vinyl chloride) : New thiophene derivatives have been synthesized and used as photostabilizers, reducing the photodegradation of poly(vinyl chloride) films. This has potential applications in material science and polymer chemistry (Balakit et al., 2015).

  • Dehydrobrominative Polycondensation : The dehydrobrominative polycondensation of bromo-thiophene derivatives like 2-bromo-3-hexylthiophene for the synthesis of regioregular polythiophenes has applications in organic electronics (Tamba et al., 2012).

properties

IUPAC Name

3-bromo-2-(diethoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-7(10)5-6-13-8/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDBERHEOAJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CS1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427443
Record name 3-bromo-2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(diethoxymethyl)thiophene

CAS RN

34042-95-0
Record name 3-bromo-2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
The LDA (lithium diisopropylamide)-promoted regiocontrolled halogen dance of α-bromothiophenes and α-bromofurans is described. Bromothiophenes bearing a diethyl acetal moiety …
Number of citations: 21 pubs.acs.org

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